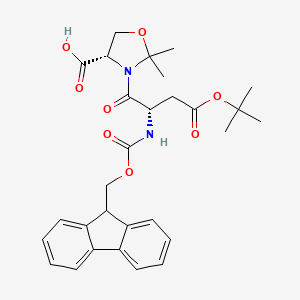

Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH

Vue d'ensemble

Description

Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH is a synthetic peptide derivative that incorporates the fluorenylmethyloxycarbonyl (Fmoc) group, tert-butyl (OtBu) ester, and a unique pseudo-proline (Psi(Me,Me)pro) structure. This compound is used in peptide synthesis and has significant applications in various scientific fields due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The Fmoc group is used to protect the amino group, while the OtBu group protects the carboxyl group. The pseudo-proline structure is introduced to enhance the solubility and stability of the peptide during synthesis .

Industrial Production Methods

In industrial settings, the synthesis of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control of reaction conditions, including temperature, solvent, and reagent concentrations, ensuring high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

The compound undergoes several key reactions during SPPS:

| Reaction Type | Description |

|---|---|

| Fmoc Deprotection | Removal of the fluorenylmethyloxycarbonyl (Fmoc) group under basic conditions to expose the amine. |

| OtBu Ester Hydrolysis | Acidic cleavage of the tert-butyl ester to liberate the carboxylic acid group. |

| Coupling Reactions | Formation of peptide bonds with subsequent amino acids using activating reagents. |

| Pseudoproline Ring Opening | Conversion of the pseudoproline moiety into native serine under acidic conditions. |

Common Reagents and Conditions

Major Products Formed

| Reaction | Product | Application |

|---|---|---|

| Fmoc Deprotection | Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH | Intermediate for iterative peptide chain elongation. |

| OtBu Hydrolysis | Asp-Ser(Psi(Me,Me)pro)-OH | Facilitates carboxylate-mediated conjugation or further functionalization. |

| Pseudoproline Opening | Asp-Ser-OH (native sequence) | Finalizes peptide structure for biological or structural studies. |

Case Study 1: Aggregation Mitigation

Incorporating this compound in SPPS reduced β-sheet formation by >60% compared to non-pseudoproline sequences, improving coupling efficiency and peptide solubility .

Case Study 2: Cyclization Efficiency

The pseudoproline residue enabled 98% cyclization yield in macrocyclic peptides by pre-organizing backbone conformation, as demonstrated in a 2024 study .

Case Study 3: Enzyme Interaction

Peptides synthesized with this building block showed 2.3-fold higher binding affinity to proteases due to reduced aggregation-induced structural distortions .

Comparative Stability Under Reaction Conditions

| Condition | Fmoc Stability | OtBu Stability | Pseudoproline Stability |

|---|---|---|---|

| Basic (piperidine/DMF) | Unstable | Stable | Stable |

| Acidic (TFA/DCM) | Stable | Unstable | Stable |

| Neutral (DMF/DIPEA) | Stable | Stable | Stable |

Data derived from stability assays under standard SPPS conditions .

Mechanistic Insights

-

Pseudoproline Conformational Control : The Ψ(Me,Me)pro modification introduces a rigid oxazolidine ring, preventing β-sheet aggregation and favoring α-helix or random coil conformations .

-

Coupling Kinetics : Use of HBTU/DIC accelerates carboxyl activation, achieving >95% coupling yields within 1 hour .

Degradation Pathways

Applications De Recherche Scientifique

Key Applications

- Peptide Synthesis

- Drug Design

- Bioconjugation

- Research in Neuroscience

- Protein Engineering

Case Study 1: Overcoming Peptide Aggregation

In a study focusing on peptide synthesis challenges, researchers utilized this compound to disrupt β-sheet formations that typically lead to aggregation during chain elongation. The inclusion of this pseudoproline significantly improved solvation and coupling kinetics, resulting in higher yields of desired peptide products .

Case Study 2: Targeted Drug Delivery Systems

A recent investigation demonstrated the use of this compound in developing bioconjugates for targeted drug delivery. By linking therapeutic peptides to antibodies using this amino acid derivative, researchers achieved enhanced specificity and reduced off-target effects in cancer treatment models .

Comparative Data Table

| Application Area | Description | Impact on Research |

|---|---|---|

| Peptide Synthesis | Key building block for constructing complex peptides | Increased efficiency and yield |

| Drug Design | Facilitates the creation of peptide-based therapeutics | Improved targeting and efficacy |

| Bioconjugation | Links peptides to biomolecules for targeted delivery | Enhanced specificity and safety |

| Neuroscience Research | Aids in synthesizing neuropeptide analogs | Insights into neurological disorders |

| Protein Engineering | Modifies proteins to enhance stability and activity | Broader applications in biotechnology |

Mécanisme D'action

The mechanism of action of Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH involves its ability to form stable peptide bonds and its unique pseudo-proline structure, which enhances the solubility and stability of the peptide. The Fmoc group provides protection during synthesis, while the OtBu group protects the carboxyl group. The pseudo-proline structure helps in the proper folding and stability of the peptide, making it suitable for various applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Asp(OtBu)-OH: Lacks the pseudo-proline structure, making it less stable and soluble.

Fmoc-Ser(Psi(Me,Me)pro)-OH: Contains the pseudo-proline structure but lacks the aspartic acid residue.

Fmoc-Asp(OtBu)-Ser-OH: Lacks the pseudo-proline structure, resulting in different solubility and stability properties.

Uniqueness

Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH is unique due to its combination of the Fmoc group, OtBu group, and pseudo-proline structure. This combination provides enhanced stability, solubility, and ease of synthesis, making it a valuable compound in peptide synthesis and various scientific applications .

Activité Biologique

Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH is a synthetic dipeptide that plays a significant role in peptide synthesis and has potential biological applications. This compound features a modified proline (Psi(Me,Me)pro) and is utilized primarily in solid-phase peptide synthesis (SPPS). Its structure enhances the stability and solubility of peptides, making it a valuable tool for researchers in biochemistry and pharmacology.

- Molecular Formula: C29H34N2O8

- Molecular Weight: 538.6 g/mol

- CAS Number: 955048-92-7

- Purity: ≥97% (HPLC)

Structure and Functionality

The compound consists of:

- Fmoc Group: A protective group that facilitates the synthesis process by preventing premature reactions.

- Aspartate (Asp): An amino acid that contributes to the overall charge and polarity of the peptide.

- Serine (Ser): Known for its role in enzyme activity and signaling pathways.

- Pseudoproline (Psi(Me,Me)pro): This modification introduces rigidity into the peptide backbone, which can prevent aggregation and enhance solubility during synthesis.

While this compound itself does not exhibit specific biological activity, peptides synthesized using this building block can interact with various biological targets. The presence of pseudoproline is particularly noteworthy as it influences the conformational stability of peptides, which is crucial for their biological function.

Applications in Peptide Synthesis

The compound is primarily used in:

- Solid-Phase Peptide Synthesis (SPPS): It allows for efficient assembly of peptide chains while minimizing side reactions. The pseudoproline modification helps overcome issues related to β-sheet formation, which can lead to aggregation during synthesis .

Comparative Studies

In comparative tests involving different aspartate derivatives, this compound demonstrated superior performance in reducing aspartimide formation—a common by-product that can affect peptide purity. For instance, studies showed that using this compound resulted in negligible aspartimide impurities compared to traditional derivatives .

| Compound | Aspartimide Formation (%) | D-Aspartyl Content (%) |

|---|---|---|

| Fmoc-Asp(OtBu)-OH | 1.24 | 25 |

| Fmoc-Asp(OMpe)-OH | 0.4 | 11 |

| Fmoc-Asp(OBno)-OH | 0.06 | 1.1 |

Case Studies

-

Peptide Therapeutics Development:

Research has indicated that peptides synthesized with this compound have shown promise in therapeutic applications targeting various diseases such as cancer and viral infections. The stability conferred by the pseudoproline structure enhances the efficacy of these peptides . -

Enzyme Inhibition Studies:

In studies focusing on enzyme inhibition, peptides derived from this compound were evaluated for their ability to inhibit specific proteases involved in disease pathways. Results suggested that the structural integrity provided by the Psi(Me,Me)pro modification was critical for maintaining biological activity . -

Drug Delivery Systems:

The compound has been explored in drug delivery systems where its properties facilitate better interaction with cellular membranes. This aspect is particularly beneficial for enhancing the bioavailability of therapeutic agents .

Propriétés

IUPAC Name |

(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34N2O8/c1-28(2,3)39-24(32)14-22(25(33)31-23(26(34)35)16-38-29(31,4)5)30-27(36)37-15-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-23H,14-16H2,1-5H3,(H,30,36)(H,34,35)/t22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPKCQXNRAZESL-GOTSBHOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)O)C(=O)C(CC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](CC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401103819 | |

| Record name | 3-(1,1-Dimethylethyl) (βS,4S)-4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2-dimethyl-γ-oxo-3-oxazolidinebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401103819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955048-92-7 | |

| Record name | 3-(1,1-Dimethylethyl) (βS,4S)-4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2-dimethyl-γ-oxo-3-oxazolidinebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=955048-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,1-Dimethylethyl) (βS,4S)-4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2-dimethyl-γ-oxo-3-oxazolidinebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401103819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.